molecular formula C10H13BrN4O2 B3028195 tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate CAS No. 1692905-93-3

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B3028195
CAS No.: 1692905-93-3
M. Wt: 301.14
InChI Key: MJJZIHMUUSWSPI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(4-bromo-5-cyano-1-methylpyrazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O2/c1-10(2,3)17-9(16)13-8-7(11)6(5-12)15(4)14-8/h1-4H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJZIHMUUSWSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127641
Record name Carbamic acid, N-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692905-93-3
Record name Carbamic acid, N-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1692905-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the bromo and cyano groups: These groups can be introduced through halogenation and cyanation reactions, respectively.

    Attachment of the tert-butyl carbamate group: This step involves the reaction of the pyrazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in multistep syntheses.

Conditions Reagents Products Yield References
Acidic hydrolysisTFA (trifluoroacetic acid)4-Bromo-5-cyano-1-methyl-1H-pyrazol-3-amine + CO₂ + tert-butanol>85%
Basic hydrolysisNaOH (aqueous, 1M)Partial decomposition observed due to competing side reactions40–50%

Mechanism :

  • Acidic conditions protonate the carbamate oxygen, leading to cleavage of the C–O bond and release of CO₂.

  • The reaction is irreversible and proceeds efficiently at room temperature.

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 4 is susceptible to substitution reactions, enabling the introduction of diverse functional groups.

Reaction Type Reagents/Conditions Products Catalyst Yield References
Suzuki–Miyaura couplingArylboronic acid, Pd(PPh₃)₄4-Aryl-5-cyano-1-methyl-1H-pyrazole derivativePd(PPh₃)₄, K₂CO₃70–90%
Buchwald–Hartwig aminationAmines, Pd₂(dba)₃, Xantphos4-Amino-substituted pyrazolePd₂(dba)₃, Xantphos60–75%

Key Applications :

  • The bromine is replaced with aryl groups in the synthesis of Lorlatinib intermediates .

  • Cross-coupling reactions are stereospecific and require anhydrous conditions .

Transformations of the Cyano Group

The cyano group at position 5 can be reduced or hydrolyzed to generate amines or carboxylic acids.

Reaction Reagents Products Conditions Yield References
Reduction to amineLiAlH₄, THF5-Aminomethyl-4-bromo-1-methyl-1H-pyrazoleReflux, 4 hrs65%
Hydrolysis to carboxylic acidH₂SO₄ (conc.), H₂O, heat5-Carboxy-4-bromo-1-methyl-1H-pyrazole100°C, 12 hrs55%

Mechanistic Notes :

  • LiAlH₄ reduces the cyano group to a primary amine via intermediate imine formation .

  • Acidic hydrolysis proceeds through a nitrile hydrate intermediate.

Functionalization via the Pyrazole Ring

The pyrazole core participates in cycloaddition and alkylation reactions.

Reaction Reagents Products Conditions Yield References
N-AlkylationCH₃I, K₂CO₃, DMF1,3-Dimethyl-4-bromo-5-cyano-1H-pyrazoleRT, 6 hrs80%
Cycloaddition with alkynesCuI, Pd(PPh₃)₂Cl₂Pyrazolo[3,4-d]pyrimidine derivatives80°C, 12 hrs45–60%

Applications :

  • Alkylation at N1 modifies steric and electronic properties for drug design .

  • Cycloadditions expand the heterocyclic framework for bioactive molecule synthesis .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition occurs via:

  • Loss of the Boc group (200–250°C).

  • Pyrazole ring degradation (>300°C) .

Comparative Reactivity Table

Reactive Site Reactivity Preferred Reactions Key References
Bromine (C4)HighSuzuki coupling, Buchwald–Hartwig amination
Cyano (C5)ModerateReduction, hydrolysis
Carbamate (C=O)Low (requires strong acid/base)Hydrolysis

Scientific Research Applications

Pharmaceutical Development

Tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel drugs targeting various diseases.

Case Study : Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Studies focused on synthesizing analogs have shown promising biological activity, suggesting further exploration in drug development.

Agrochemical Formulations

The compound's pyrazole moiety is known for its herbicidal properties, making it a candidate for agrochemical applications. Its ability to inhibit specific enzymatic pathways in plants can lead to effective herbicides.

Case Study : A study demonstrated that formulations containing this compound showed enhanced herbicidal activity against several weed species, indicating its potential use in agricultural practices.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. The incorporation of pyrazole-based structures into polymer matrices can enhance thermal stability and mechanical properties.

Case Study : Research has explored the use of this compound in creating advanced composite materials with improved durability and resistance to environmental factors.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Pharmaceutical DevelopmentIntermediate for drug synthesis; potential anti-inflammatory agentPromising biological activity in synthesized analogs
Agrochemical FormulationsHerbicide development; inhibits plant enzymatic pathwaysEnhanced herbicidal activity against weeds
Material SciencePolymer synthesis; improves thermal stability and mechanical propertiesAdvanced composites with better durability

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate is primarily related to its role as an intermediate in drug synthesis. In the case of Lorlatinib, the compound contributes to the formation of the active pharmaceutical ingredient, which inhibits anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) pathways. These pathways are involved in the proliferation of cancer cells, and their inhibition leads to the suppression of tumor growth .

Comparison with Similar Compounds

Chemical Identity and Structural Features

  • IUPAC Name: tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate
  • CAS Number : 1454848-24-8
  • Molecular Formula : C₁₂H₁₇BrN₄O₂
  • Molecular Weight : 329.19 g/mol
  • Key Substituents: Bromo (Br) at position 4. Cyano (CN) at position 5. Methyl (CH₃) at position 1. tert-Butyl carbamate (Boc) at position 3.

Applications and Significance This compound is a pyrazole derivative primarily utilized as a pharmaceutical intermediate. The bromo and cyano groups enhance its electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group serves as a protective moiety for amines during synthesis .

Physical and Chemical Properties

  • Storage : Room temperature .
  • Purity : ≥98% (typical for pharmaceutical intermediates) .
  • Hazard Information: Limited data available, but similar Boc-protected pyrazoles require standard handling precautions for halogenated compounds .
Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
This compound 4-Br, 5-CN, 1-CH₃, 3-Boc C₁₂H₁₇BrN₄O₂ 329.19 Pharmaceutical intermediate
tert-Butyl (4-(4-fluorophenyl)-3-formyl-1-methyl-1H-pyrazol-5-yl)carbamate 4-(4-Fluorophenyl), 3-CHO, 1-CH₃, 5-Boc C₁₆H₁₈FN₃O₃ 319.33 Inhibitor synthesis (e.g., antimalarials)
tert-Butyl (3-(2-cyanoethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)carbamate 4-(4-Fluorophenyl), 3-CH₂CH₂CN, 1-CH₃, 5-Boc C₁₈H₂₂FN₅O₂ 383.41 Kinase-targeted drug intermediates
tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate 5-OH, 3-CH₂CH₂NHBoc C₁₀H₁₇N₃O₃ 239.26 Precursor for bioactive pyrazole derivatives
Key Observations

Substituent Effects on Reactivity: Bromo and Cyano Groups: The target compound’s Br and CN substituents increase electrophilicity, enabling nucleophilic aromatic substitution (e.g., in Pd-catalyzed couplings) . In contrast, fluorophenyl derivatives (e.g., ) exhibit enhanced lipophilicity, improving membrane permeability in drug candidates . Hydroxy vs. Cyano: Hydroxy-substituted pyrazoles (e.g., ) are less reactive but serve as hydrogen-bond donors, influencing crystal packing and solubility .

  • Oxidative Methods: MnO₂-mediated oxidation of hydroxymethyl intermediates (e.g., ) .
  • Cross-Coupling : Suzuki-Miyaura reactions for aryl-functionalized derivatives (e.g., ) .
  • Hydrazine Cyclization : For hydroxy-pyrazole derivatives (e.g., ) .

Biological and Material Applications: The target compound’s bromo and cyano groups make it a versatile intermediate for antimalarial or kinase inhibitors, as seen in structurally related compounds () . Hydroxy-pyrazole derivatives () are used in metal-organic frameworks (MOFs) due to hydrogen-bonding capabilities .

Thermal and Solubility Properties :

  • Melting points (MP) for similar compounds range widely:

  • 107–191°C for hydroxy-pyrazoles () .
  • 163–166°C for chromenone-pyrimidine hybrids () . The target compound’s MP is unreported, but its cyano and bromo substituents likely reduce aqueous solubility compared to hydroxy analogs .

Biological Activity

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of various pharmaceutical agents, including the anticancer drug Lorlatinib. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17BrN4O2
  • Molecular Weight : 329.19 g/mol
  • CAS Number : 1454848-24-8
  • IUPAC Name : tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

Anticancer Activity

This compound serves as a crucial precursor in the synthesis of Lorlatinib, a drug used for treating non-small cell lung cancer (NSCLC). Research indicates that compounds within this class exhibit potent inhibition of cancer cell proliferation, primarily through targeting specific molecular pathways involved in tumor growth and metastasis.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes and receptors that facilitate tumor growth. Specifically, it has been noted to interact with the anaplastic lymphoma kinase (ALK), which is often mutated in NSCLC cases. By inhibiting ALK activity, the compound effectively disrupts downstream signaling pathways critical for cancer cell survival and proliferation.

Biological Activity Data

The following table summarizes various biological activities associated with this compound:

Activity TypeObservationsReference
AnticancerInhibits proliferation of NSCLC cells
Enzyme InhibitionTargets ALK and other kinases
CytotoxicityInduces apoptosis in cancer cell lines
Antiparasitic PotentialModifications led to improved activity against malaria parasites

Study 1: Anticancer Efficacy

In a study examining the efficacy of Lorlatinib derivatives, this compound was shown to significantly reduce tumor size in xenograft models of NSCLC. The study highlighted its ability to induce apoptosis through caspase activation pathways, suggesting a robust mechanism for cancer treatment.

Study 2: Metabolic Stability and Solubility

Research conducted on various analogs indicated that modifications to the pyrazole ring could enhance both metabolic stability and aqueous solubility. For instance, introducing polar functional groups improved solubility while maintaining biological activity against target enzymes .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldCitation
Boc ProtectionBoc₂O, H₂O, RT, overnight48–83%
HalogenationNBS (for bromination), DMF, 0°C to RT~75%

(Advanced) How can researchers resolve conflicting NMR data when characterizing this compound?

Answer:
Conflicting NMR data may arise due to solvent effects, tautomerism, or impurities. To address this:

  • Deuterated Solvents : Use CDCl₃ for ¹H/¹³C NMR (300–400 MHz). Compare coupling constants (e.g., J = 6.6 Hz for adjacent protons in pyrazole derivatives) .
  • 2D NMR Validation : Perform HSQC/HMBC to assign ambiguous peaks (e.g., distinguishing NH protons from solvent artifacts) .
  • Cross-Technique Consistency : Confirm molecular weight via HRMS (e.g., ESI+ m/z calculated for C₁₁H₁₄BrN₄O₂: 329.02; observed: 329.03) .

(Basic) What are the critical storage and handling protocols to maintain compound stability?

Answer:

  • Storage : Keep at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture (use desiccants) and strong acids/bases .
  • Handling : Use fume hoods, nitrile gloves, and lab coats. For spills, adsorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Q. Table 2: Stability Considerations from Safety Data

FactorRecommendationCitation
Light SensitivityAmber glassware or foil wrapping
Incompatible MaterialsAvoid strong oxidizers (e.g., HNO₃, KMnO₄)

(Advanced) How do the bromo and cyano substituents influence regioselectivity in further reactions?

Answer:

  • Bromo Group : Acts as a leaving group in SNAr reactions. For example, Suzuki-Miyaura coupling with arylboronic acids replaces Br with aryl groups (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
  • Cyano Group : Directs electrophilic substitution to the 3-position of the pyrazole ring. For instance, hydrolysis to carboxylic acids (H₂SO₄/H₂O, reflux) .

Mechanistic Insight : Computational studies (DFT) on similar pyrazoles show that electron-withdrawing groups (CN) reduce electron density at adjacent positions, favoring nucleophilic attack at Br .

(Basic) Which analytical techniques are essential for assessing purity and structural integrity?

Answer:

  • HPLC : Use a C18 column (ACN/H₂O gradient, 1.0 mL/min). Retention time ~8–10 min for Boc-protected pyrazoles .
  • Elemental Analysis : Confirm C/H/N ratios (e.g., C 40.15%, H 4.30%, N 17.02% for C₁₁H₁₄BrN₄O₂) .

(Advanced) How can molecular dynamics simulations predict the compound’s reactivity or solid-state behavior?

Answer:

  • Reactivity Prediction : Simulate transition states for SNAr reactions using Gaussian 09 (B3LYP/6-31G*). Compare activation energies for Br vs. CN substitution pathways .
  • Crystal Packing : Analyze hydrogen-bonding networks (e.g., N–H···O interactions in carbamates) with Mercury Software. Data from analogous compounds show layered structures .

(Basic) What safety precautions are necessary when working with this compound?

Answer:

  • PPE : Respirators (N95) for powder handling, chemical goggles, and neoprene gloves .
  • First Aid : For eye contact, rinse with water for 15 min; for inhalation, move to fresh air and administer oxygen if needed .

(Advanced) How can researchers design kinetic studies to evaluate hydrolysis of the Boc group under varying pH conditions?

Answer:

  • Experimental Setup : Prepare buffered solutions (pH 1–13), monitor Boc deprotection via HPLC.
  • Kinetic Modeling : Fit data to first-order kinetics (ln[C] vs. time). Activation energy (Eₐ) is typically ~60–80 kJ/mol for carbamates in acidic conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate

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